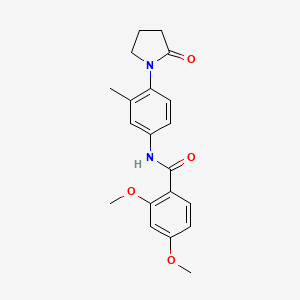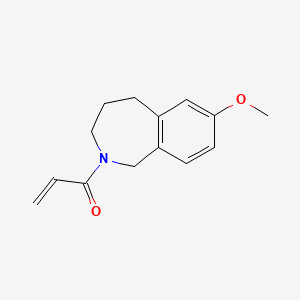
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained attention in scientific research due to its potential therapeutic applications in metabolic disorders such as diabetes and obesity.
Mechanism of Action
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the regulatory γ-subunit of the enzyme, leading to conformational changes that enhance the phosphorylation of the α-subunit by upstream kinases. This results in the activation of downstream signaling pathways that regulate cellular energy metabolism and other physiological processes.
Biochemical and physiological effects:
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity and energy expenditure. It has also been found to reduce hepatic glucose production and improve lipid metabolism in animal models of diabetes and obesity. Additionally, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been shown to induce autophagy and inhibit inflammation in various cell types, suggesting potential therapeutic applications in neurodegenerative and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide in scientific research is its specificity for AMPK activation, which allows for the investigation of downstream signaling pathways and physiological effects of AMPK activation. However, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has relatively low potency compared to other AMPK activators, which may limit its effectiveness in certain experiments. Additionally, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been found to have off-target effects on other enzymes such as glycogen synthase kinase-3β, which may complicate data interpretation.
Future Directions
1. Investigating the potential therapeutic applications of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide in metabolic disorders such as diabetes and obesity.
2. Studying the role of AMPK activation in autophagy and inflammation in various disease models.
3. Developing more potent and specific AMPK activators for use in scientific research and potential therapeutic applications.
4. Investigating the effects of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide on other physiological processes such as mitochondrial function and oxidative stress.
5. Exploring the potential use of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process starting from 3,5-dimethylpyrazole. The synthesis involves the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate to form 1-ethyl-3,5-dimethylpyrazole-4-carboxylate, which is then converted to 3-amino-1-ethyl-5-methylpyrazole-4-carboxamide. The final step involves the N-alkylation of the amine group with diethyl sulfate to yield 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been widely used in scientific research to investigate the role of AMPK in various physiological processes. It has been shown to activate AMPK in a dose-dependent manner and increase glucose uptake in skeletal muscle cells. 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has also been found to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes. Furthermore, 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has been shown to induce autophagy and inhibit inflammation in various cell types.
properties
IUPAC Name |
5-amino-N,2-diethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-7(9)11-12(6)4-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVTBYGXFAIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)



![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)



